PI3K p110δ/AKT Pathway Inhibition: Head-to-Head Profile Against an Indoline-1,2-dicarboxamide Scaffold Collapse
N2-Methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide inhibits PI3K p110δ-mediated AKT phosphorylation at Ser473 in Rat1 cells with an IC50 of 770 nM [1]. This contrasts sharply with the well-characterized indoline-1,2-dicarboxamide analog MI-2 (N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide), which is a MALT1 protease inhibitor and does not exhibit significant PI3K p110δ activity . The substitution of the N1 p-methoxyphenyl group in MI-2 with the p-tolyl group of the target compound diverts biological activity from MALT1 proteolysis to lipid kinase signaling.
| Evidence Dimension | Inhibition of PI3K p110δ-mediated AKT phosphorylation (Ser473) |
|---|---|
| Target Compound Data | IC50 = 770 nM |
| Comparator Or Baseline | MI-2 (N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide): No reported PI3K p110δ activity; primary pharmacology is MALT1 protease inhibition |
| Quantified Difference | Selectivity shift from MALT1 to PI3K p110δ pathway; target compound IC50 770 nM vs. no detectable PI3K activity for comparator |
| Conditions | Rat Rat1 cells expressing N-terminal myristoylated P110delta; AKT phosphorylation at Ser473 measured by ELISA |
Why This Matters
For laboratories focused on PI3K/AKT pathway research or screening, the target compound provides a verified chemical entry point for p110δ inhibition, filling a gap left by other in-class compounds such as MI-2 that are MALT1-selective.
- [1] BindingDB. Affinity Data for BDBM50436462: Inhibition of N-terminal myristoylated P110delta-mediated AKT phosphorylation. BindingDB. Accessed 2026. View Source
